![molecular formula C16H15NO4 B497019 Methyl 4-[methyl(phenyl)carbamoyl]oxybenzoate CAS No. 501104-99-0](/img/structure/B497019.png)

Methyl 4-[methyl(phenyl)carbamoyl]oxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

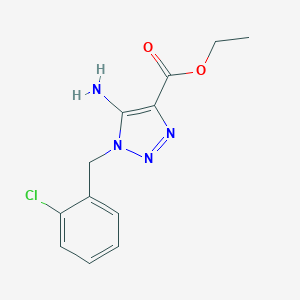

“Methyl 4-[methyl(phenyl)carbamoyl]oxybenzoate” is a carbamate derivative . The carbamate group is a key structural motif in many approved drugs and prodrugs . There is an increasing use of carbamates in medicinal chemistry and many derivatives are specifically designed to make drug–target interactions through their carbamate moiety .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, carbamates in general can be synthesized using various reagents and chemical methodologies . They are often used as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes .Molecular Structure Analysis

The molecular formula of “this compound” is C16H15NO4 . Its molecular weight is 285.29 g/mol . The InChIKey, a unique identifier for the compound, is PQWYVZPXJUVVOO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 285.29 g/mol . It has a XLogP3-AA value of 3.1, which is a measure of its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 5 rotatable bonds . Its exact mass and monoisotopic mass are both 285.10010796 g/mol . The topological polar surface area is 55.8 Ų .Aplicaciones Científicas De Investigación

Nanoparticle Carrier Systems in Agriculture

Carbendazim and tebuconazole are fungicides used in agriculture, and recent studies have explored their delivery through nanoparticle carrier systems. These systems, such as solid lipid nanoparticles and polymeric nanocapsules, have shown potential in enhancing the efficacy and safety of these compounds. They demonstrate improved release profiles, reduced environmental and human toxicity, and high efficiency in fungicide association, offering new options for plant disease treatment and prevention (Campos et al., 2015).

Antiparasitic Drug Development

The compound oxfendazole, a methyl benzimidazole carbamate, has been identified as a promising agent in treating helminth infections in humans. Its long metabolic half-life and safety profile, established through animal and human studies, highlight its potential as an effective treatment for various parasitic diseases (Gonzalez et al., 2018).

Pharmaceutical Analysis

High-performance liquid chromatography has been developed to determine the presence and degradation of mebendazole, a methyl benzimidazole carbamate, in pharmaceutical forms. This method is crucial for ensuring the stability and efficacy of mebendazole in various drug formulations, as it accurately identifies both the drug and its degradation products (Al-Kurdi et al., 1999).

Organic Electronics

In organic electronics, particularly in the development of organic light-emitting diodes (OLEDs), derivatives of carbazole compounds are being researched as host materials. These materials, through modifications like methyl substitution, show improved thermal and optical properties, demonstrating their potential in enhancing the performance of electronic devices (Schrögel et al., 2011).

Cosmetic and Pharmaceutical Preservation

Methyl 4-hydroxybenzoate, commonly known as methyl paraben, is widely used as a preservative in cosmetics, personal-care products, and as a food preservative. Studies involving its crystal structure, molecular interactions, and computational analyses provide insights into its effectiveness and stability, crucial for its widespread application (Sharfalddin et al., 2020).

Antimicrobial Applications

Novel carbazole derivatives synthesized from methyl 7-oxo-dehydroabietate have demonstrated significant antibacterial and antifungal activities. These compounds, with confirmed structures and tested against various microorganisms, show potential in developing new antimicrobial agents (Gu & Wang, 2010).

Propiedades

IUPAC Name |

methyl 4-[methyl(phenyl)carbamoyl]oxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-17(13-6-4-3-5-7-13)16(19)21-14-10-8-12(9-11-14)15(18)20-2/h3-11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQWYVZPXJUVVOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-Amino-6-phenyl-4-(2-thienyl)furo[2,3-b]pyridin-2-yl]ethanone](/img/structure/B496937.png)

![[3-Amino-4-(2-furyl)-6-(2-thienyl)furo[2,3-b]pyridin-2-yl](2-thienyl)methanone](/img/structure/B496938.png)

![ethyl 1-phenyl-5-{[(4-phenyl-1-piperazinyl)acetyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B496942.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B496943.png)

![10-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-10H-phenothiazine](/img/structure/B496946.png)

![3-benzyl-6-[2-(4-bromophenyl)-2-oxoethyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B496948.png)

![3-(2-chlorobenzyl)-6-(2-oxopropyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B496949.png)

![Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B496955.png)

![5-[2-(4-chlorophenyl)-2-oxoethyl]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B496957.png)

![6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl 4H-1,2,4-triazol-3-yl sulfide](/img/structure/B496958.png)

![8-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B496959.png)

![diethyl 2-{[(4-methylpiperazino)carbothioyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B496960.png)